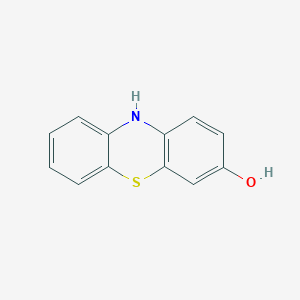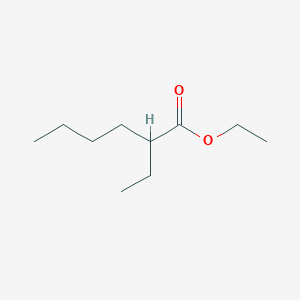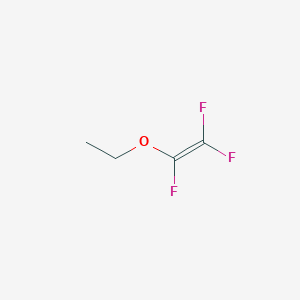
Ethyl trifluorovinyl ether
Übersicht
Beschreibung
Ethyl trifluorovinyl ether is a compound that belongs to the class of trifluorovinyl ethers, which are characterized by the presence of a trifluorovinyl group attached to an ether moiety. These compounds have been studied for their unique chemical properties and potential applications in various fields, including polymer chemistry and materials science .
Synthesis Analysis
The synthesis of ethyl trifluorovinyl ether and related compounds involves several chemical strategies. For instance, the preparation of alkyl trifluorovinyl ethers, including the ethyl variant, has been achieved through methods that allow for the polymerization of these ethers using free-radical initiators . Additionally, the synthesis of aromatic trifluorovinyl ethers has been reported, which involves the use of p-bromophenyl trifluorovinyl ether as an intermediate, further reacting with tert-butyllithium to form a versatile new reagent for fluoropolymer chemistry . Novel synthesis routes have also been explored for trifluorovinyl ethers incorporating functionalized hydrocarbon ether groups, providing insights into the mechanism of their formation .
Molecular Structure Analysis
The molecular structure of ethyl trifluorovinyl ether and its analogs has been studied using various spectroscopic techniques. For example, the influence of p-substitution on the chemical shifts of the trifluorovinyl ether group has been confirmed by 19F NMR spectroscopy . Ab initio calculations have supported the stabilization of the trifluorovinyl ether moiety by the ether substituent, which is significant for the reactivity and stability of these compounds .
Chemical Reactions Analysis
Trifluorovinyl ethers undergo a range of chemical reactions, including halogen addition, cyclodimerization, and polymerization. The halogen addition products of trifluorovinyl ethers have been prepared, and the reactions catalyzed by acids are interpreted as proceeding through a carbonium ion mechanism . The thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers has been studied, leading to the formation of difunctional compounds with perfluorocyclobutyl linkages, which are useful as monomers for polymerization . Furthermore, the photopolymerization of thiol-trifluorovinyl ether has been reported as a method to create semifluorinated polymer networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl trifluorovinyl ether and its polymers have been extensively investigated. New trifluorovinyl ether polymers and copolymers have been synthesized, which exhibit increased solubility in organic solvents and improved processability compared to commercially available fluoropolymers . The thermal stability and glass-transition temperatures of these polymers have also been characterized, with some showing high thermal stability and narrow glass transitions . Additionally, trifluorovinyl aryl ether monomers and polymers have been synthesized for optical waveguide applications, demonstrating low optical loss, high thermal stability, and good solvent resistance .
Wissenschaftliche Forschungsanwendungen
1. Radical Copolymerization with Ethyl Vinyl Ether and Vinyl Acetate
- Application Summary: Ethyl trifluorovinyl ether (TFVE) monomers were copolymerized with either ethyl vinyl ether (EVE) or vinyl acetate (VAc) in a redox-initiated aqueous emulsion . This process was used to investigate the reactivity behavior of the propagating radical .
- Methods of Application: The reactivity ratios were estimated using the error-in-variables model from a series of bulk free radical copolymerizations . Partial hydrolysis of polymers containing VAc to vinyl alcohol (VA) resulted in two terpolymers .
2. Controlled Radical Polymerization of Vinyl Ether
- Application Summary: The controlled radical polymerization of vinyl ether was achieved due to hydrogen bonds and/or cation-π interactions between VE monomers and the propagating radical . This made vinyl ether a radically polymerizable monomer .
- Methods of Application: The technique involved the in situ introduction of the thiocarbonylthio moiety into poly(VE)s . This produced block copolymers using both cationic and radical RAFT processes .
- Results: By using the resulting poly(VE) as a thermoresponsive polymer and as a reactive emulsifier for polymerization-induced self-assembly, various functional polymers and nano-objects can be obtained .
3. Synthesis of Heteroaromatic Trifluoromethyl Ethers
- Application Summary: Trifluoromethyl triflate, a compound related to Ethyl trifluorovinyl ether, is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
- Methods of Application: This reagent was easily prepared on a large scale and is stable in either pure form or as a stock solution .
- Results: The use of this reagent has expanded the possibilities for the synthesis of heteroaromatic trifluoromethyl ethers .
4. Synthesis of Trifluorovinyl Ethers
- Application Summary: Novel trifluorovinyl ethers (TFVEs), where R is a functionalized oligo-ether, were synthesized . These ethers were synthesized with the aim of overcoming the high chemical and thermal stabilities commonly associated with fluoropolymers .
- Methods of Application: The synthesis involved thermolysis of trimethylsilyl2-alkoxy-2,3,3,3 - tetrafluoropropionate esters in the gas phase .
- Results: The synthesis resulted in the production of novel TFVEs .
5. Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers
- Application Summary: A procedure has been developed that allows for the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application: The procedure involves the use of a specific reagent and is applicable provided that the alcohol is primary rather than benzylic, secondary or tertiary .
- Results: The procedure has been found to be effective and has expanded the possibilities for the synthesis of trifluoromethyl alkyl ethers .
6. Polymerization of Novel Trifluorovinyl Ethers
- Application Summary: New trifluorovinyl ether polymers were synthesized with the view toward overcoming the high chemical and thermal stabilities commonly associated with fluoropolymers . Trifluorovinyl ether copolymers, with fluorinated pendant groups, have previously been prepared to overcome limitations in processibility .
- Methods of Application: Three new trifluorovinyl ether monomers, having hydrocarbon ether pendant groups, were prepared for polymerization . Homopolymers of these three monomers were prepared by aqueous emulsion polymerization with the use of a redox initiator .
- Results: The polymerization mechanism was complicated, resulting in b-scission termination/chain transfer for all three polymers and hydrogen abstraction chain transfer for two of them .
7. Radical Copolymerization of Novel Trifluorovinyl Ethers
- Application Summary: Two novel trifluorovinyl ether (TFVE) monomers were copolymerized with either ethyl vinyl ether (EVE) or vinyl acetate (VAc) in a redox-initiated aqueous emulsion .
- Methods of Application: Reactivity ratios were estimated using the error-in-variables model from a series of bulk free radical copolymerizations .
- Results: The reactivity ratios were r Ph-TFVE 0.25 0.07, r 0.016 0.04; r 6 EVE 5 6 Ph-TFVE 0.04, r 6 VAc 0.89 0.08 .
Safety And Hazards
Zukünftige Richtungen
Recent research has focused on enhancing the thermal stability of Ethyl trifluorovinyl ether. For instance, a sequence of silicone resins containing trifluorovinyl ether groups were prepared by the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane . This represents a promising direction for future research and applications of Ethyl trifluorovinyl ether.
Eigenschaften
IUPAC Name |
1-ethoxy-1,2,2-trifluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-8-4(7)3(5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFYPFFYGHATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371936 | |
| Record name | Ethyl trifluorovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trifluorovinyl ether | |
CAS RN |
1763-27-5 | |
| Record name | Ethyl trifluorovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1763-27-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



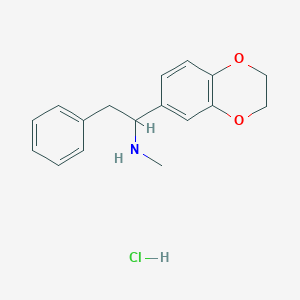
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)

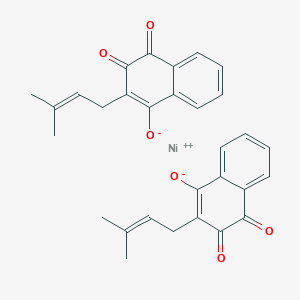
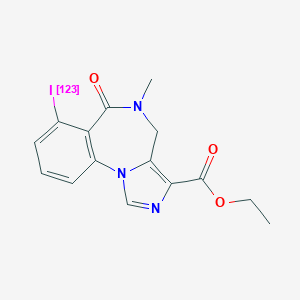


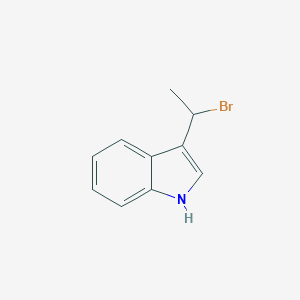
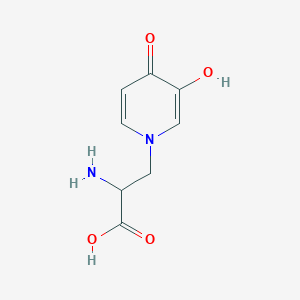
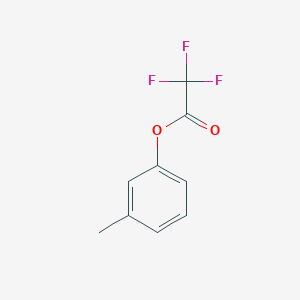
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
